molecular formula C10H7FO2S B3237633 Methyl 4-fluorobenzo[b]thiophene-7-carboxylate CAS No. 1393437-20-1

Methyl 4-fluorobenzo[b]thiophene-7-carboxylate

Cat. No.: B3237633
CAS No.: 1393437-20-1
M. Wt: 210.23 g/mol
InChI Key: GIGPHQFRZHWBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluorobenzo[b]thiophene-7-carboxylate is a fluorinated benzothiophene carboxylate ester that serves as a versatile chemical intermediate and building block in medicinal chemistry and materials science research. The benzothiophene core is a privileged structure in drug discovery, found in compounds with a broad range of biological activities . This specific derivative is designed for the synthesis of novel bioactive molecules, particularly in the development of antimicrobial agents. Research on analogous benzo[b]thiophene acylhydrazones has demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus , including methicillin-resistant and daptomycin-resistant isolates, highlighting the value of this scaffold in addressing the global antimicrobial resistance crisis . Furthermore, benzo[b]thiophene derivatives are investigated as potent and selective inhibitors for various enzymatic targets, such as urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger isoform-1 (NHE-1), indicating their potential in oncology and cardioprotection research, respectively . The incorporation of a fluorine atom and the specific positioning of the carboxylate group at the 7-position are strategic modifications that can fine-tune the compound's electronic properties, lipophilicity, and binding affinity in target interactions . As a synthetic intermediate, it can be readily hydrolyzed to the corresponding acid or subjected to further functionalization to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-1-benzothiophene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGPHQFRZHWBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation

Retrosynthetic Analysis of Methyl 4-fluorobenzo[b]thiophene-7-carboxylate

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the ester and the fluoro group, followed by the deconstruction of the benzo[b]thiophene ring.

The initial disconnection targets the methyl ester, which can be retrosynthetically cleaved to the corresponding carboxylic acid, 4-fluorobenzo[b]thiophene-7-carboxylic acid . This transformation is a standard esterification reaction in the forward sense. The next logical disconnection is the C-F bond, leading to a hypothetical precursor, 4-aminobenzo[b]thiophene-7-carboxylic acid , which could be fluorinated via a Sandmeyer-type reaction, or to a precursor amenable to nucleophilic or electrophilic fluorination.

Further deconstruction of the benzo[b]thiophene ring itself can proceed through several established routes. One common approach involves breaking the C-S and C-C bonds of the thiophene (B33073) ring. This leads back to a substituted benzene (B151609) derivative, such as a fluorinated and carboxylated thiophenol derivative that can undergo cyclization with an appropriate two-carbon electrophile. Alternatively, disconnection of the bond between the benzene ring and the thiophene ring could suggest a strategy starting from a substituted thiophene that is later annulated to form the benzene ring.

Classical Synthetic Routes to Benzo[b]thiophene Systems

The construction of the benzo[b]thiophene core is a well-established area of heterocyclic chemistry, with numerous methods available for ring formation. taylorfrancis.comchemicalbook.com

Cyclization Reactions for Benzo[b]thiophene Ring Formation

The formation of the benzo[b]thiophene ring system is most commonly achieved through the cyclization of appropriately substituted benzene derivatives. taylorfrancis.com One of the most prevalent methods is the intramolecular cyclization of aryl thioethers. chemicalbook.com For instance, an arylthioacetic acid can be cyclized in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. chemicalbook.com

Another powerful strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method utilizes various electrophiles, such as iodine, bromine, or sulfonium (B1226848) salts, to induce the cyclization and form the benzo[b]thiophene ring in good yields. nih.govorganic-chemistry.org The reaction conditions are often mild and tolerate a range of functional groups. organic-chemistry.org

Copper-catalyzed annulation reactions have also emerged as an efficient means to synthesize benzo[b]thiophenes. For example, 2-bromo alkynylbenzenes can react with a sulfur source like sodium sulfide (B99878) in the presence of a copper catalyst to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Similarly, 2-fluorophenylacetylene derivatives can undergo a copper-promoted hydration and annulation to form the benzo[b]thiophene core. beilstein-journals.org

Cyclization Method Starting Material Key Reagents Product
Arylthioacetic Acid CyclizationArylthioacetic acidAcetic anhydride, then dehydroxylationBenzo[b]thiophene
Electrophilic Cyclizationo-Alkynyl thioanisoleI₂, NBS, sulfonium salts2,3-Disubstituted benzo[b]thiophene
Copper-Catalyzed Annulation2-Bromo alkynylbenzeneNa₂S, CuI, TMEDA2-Substituted benzo[b]thiophene
Copper-Promoted Annulation2-FluorophenylacetyleneNa₂S·9H₂O, CuIBenzo[b]thiophene

Esterification Methods for Carboxylate Introduction

The introduction of the methyl carboxylate group is typically achieved through esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This reaction is reversible, and often the alcohol is used in excess to drive the equilibrium towards the ester product. libretexts.orgmasterorganicchemistry.com

For aromatic carboxylic acids, the esterification can sometimes be sluggish. chemguide.co.uk In such cases, alternative methods may be employed. One such method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol (B129727) to form the methyl ester. Another approach is to use a methylating agent, such as diazomethane (B1218177) or methyl iodide in the presence of a base, to convert the carboxylic acid to its methyl ester.

Esterification Method Starting Material Key Reagents Product
Fischer EsterificationCarboxylic acidMethanol, H₂SO₄ or HClMethyl ester
Acyl Chloride RouteCarboxylic acidSOCl₂ or (COCl)₂, then MethanolMethyl ester
MethylationCarboxylic acidDiazomethane or CH₃I, BaseMethyl ester

Fluorination Strategies for the Benzo[b]thiophene Core

Direct Fluorination Techniques

Direct fluorination of an existing benzo[b]thiophene ring system can be difficult to control and may lead to a mixture of products. researchgate.net Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine onto electron-rich aromatic rings. However, the regioselectivity of such reactions on the benzo[b]thiophene system would need to be carefully controlled, as electrophilic substitution on benzo[b]thiophene typically occurs at the 2- or 3-position of the thiophene ring. chemicalbook.com Anodic fluorination of benzo[b]thiophene derivatives has been reported but often results in a complex mixture of di- and trifluorinated products. researchgate.net

Introduction of Fluorine via Fluorinated Precursors

A more reliable and common approach is to introduce the fluorine atom at an earlier stage of the synthesis by using a fluorinated starting material. This strategy ensures the precise placement of the fluorine atom in the final molecule. For the synthesis of this compound, a suitable starting material would be a 3-fluoro-substituted benzene derivative that can then be elaborated to construct the fused thiophene ring.

For example, a synthesis could commence with a fluorinated thiophenol or a fluorinated aniline. The latter could be converted to a diazonium salt and subsequently to a thiol via a Sandmeyer-type reaction. This fluorinated thiophenol could then be used in one of the classical benzo[b]thiophene ring-forming reactions mentioned in section 2.2.1. Alternatively, a fluorinated phenylacetylene (B144264) derivative could be a key intermediate for a copper-promoted cyclization. beilstein-journals.org The use of fluorinated precursors is a well-established strategy in the synthesis of fluorinated heterocyclic compounds, offering excellent control over the position of the fluorine substituent. researchgate.net

Fluorination Strategy Description Advantages Challenges
Direct FluorinationIntroduction of fluorine onto the pre-formed benzo[b]thiophene ringPotentially shorter synthetic routePoor regioselectivity, harsh reaction conditions, over-fluorination
Fluorinated PrecursorBuilding the benzo[b]thiophene ring from a starting material that already contains the fluorine atomExcellent control over fluorine positionAvailability and synthesis of the fluorinated precursor

Position-Specific Synthesis of 4-Fluoro and 7-Carboxylate Derivatives

Achieving the specific 4-fluoro and 7-carboxylate substitution pattern on the benzo[b]thiophene scaffold necessitates a synthesis that begins with appropriately substituted precursors. A common and effective strategy involves the construction of the thiophene ring onto a pre-functionalized benzene ring.

One established method for forming the benzo[b]thiophene core is the reaction of a substituted benzaldehyde (B42025) with a thioglycolate ester. nih.gov For the target molecule, a plausible synthetic route would start with a 2-halo-5-fluorobenzaldehyde derivative. This starting material contains the necessary fluorine atom at the correct position relative to the eventual thiophene ring fusion. The reaction with an appropriate thioglycolate, such as ethyl thioglycolate, in the presence of a base like potassium carbonate, would lead to the formation of the substituted benzo[b]thiophene ring system. nih.gov The carboxylate group at the 7-position would likely be introduced by using a starting benzaldehyde that already contains a cyano or ester group at the corresponding position, which can be subsequently hydrolyzed or modified as needed.

Regioselective control is paramount. For instance, the synthesis of ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is achieved by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) with ethyl thioglycolate. nih.gov This illustrates the principle of using a substituted benzene precursor to dictate the final positions of substituents on the bicyclic system. Similarly, the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate has been described starting from the reaction of methyl mercaptoacetate (B1236969) with activated 1,4-benzoquinones, demonstrating another pathway to construct the core structure. researchgate.net

Advanced Synthetic Approaches

Modern organic synthesis employs various advanced techniques to improve efficiency, yield, and environmental footprint. These methodologies are applicable to the synthesis of complex benzo[b]thiophene derivatives.

Transition-metal catalysis is a cornerstone for the synthesis and functionalization of heterocyclic compounds like benzo[b]thiophenes. bohrium.comresearchgate.net These methods are particularly useful for introducing substituents onto the pre-formed benzo[b]thiophene core through C-H activation or by using cross-coupling reactions on halogenated derivatives. lookchem.com

Palladium-catalyzed reactions are widely used for intramolecular oxidative C-H functionalization to form the benzo[b]thiophene ring. researchgate.net Once the core is formed, functional groups can be introduced at specific positions. For example, direct arylation of the C2-position is well-established. lookchem.com However, selectively functionalizing the benzene ring portion, such as at the C4 or C7 positions, presents a greater challenge but is an active area of research. lookchem.comacs.org Copper-mediated reactions have also shown promise for regioselective C-H functionalization, such as the C4-selective sulfonylation of indoles and benzo[b]thiophenes, which proceeds via a transient directing group strategy. acs.org This approach could potentially be adapted to introduce other functional groups at the C4 position.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmanipal.edu This technique has been successfully applied to the synthesis of various benzo[b]thiophene derivatives. rsc.orgnih.gov

The benefits of microwave irradiation include rapid heating and the ability to reach higher temperatures than conventional methods, which can dramatically reduce reaction times from hours to minutes. rsc.org For example, a saponification reaction that would typically take hours can be completed in as little as 3 minutes under microwave heating. rsc.org Similarly, a Buchwald-Hartwig coupling reaction for N-arylation was completed in 75 minutes at 150 °C. rsc.org These accelerated procedures are highly applicable to the multi-step synthesis of a molecule like this compound, potentially improving the efficiency of both the ring-formation and subsequent functionalization steps.

Electrosynthesis offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. nih.govscispace.com This method has been explored for the synthesis of fluorinated benzo[b]thiophenes.

Direct anodic fluorination of the benzo[b]thiophene ring system often results in a complex mixture of di- and trifluorinated products, making it difficult to control for monofluorination at a specific position. thieme-connect.comthieme-connect.com A more selective and effective approach involves the anodic fluorination of an open-chain sulfide precursor, followed by an intramolecular cyclization to form the desired fluorinated benzo[b]thiophene. thieme-connect.comthieme-connect.com This indirect method provides better control over the position of fluorination. Furthermore, electrochemical methods can be used to construct the core benzo[b]thiophene-1,1-dioxide scaffold from sulfonhydrazides and internal alkynes, avoiding the need for transition metal catalysts or stoichiometric chemical oxidants. nih.govscispace.com

One such method involves the generation of a zirconocene (B1252598) complex of a substituted benzyne, which is then trapped with an internal alkyne and sulfur dichloride to produce the benzo[b]thiophene in high yield. mit.edu Another elegant one-pot strategy is the reaction of arynes with alkynyl sulfides, which provides a direct route to a wide range of 3-substituted benzo[b]thiophenes. rsc.org Copper-catalyzed S-arylation followed by annulation is another example of a one-pot process to access functionalized benzo[b]thiophenes. researchgate.net These multicomponent reaction strategies are valuable for rapidly assembling complex molecular architectures like the target compound. tandfonline.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of this compound, key parameters for optimization would include the choice of catalyst, solvent, temperature, and reaction time.

In transition-metal-catalyzed reactions, screening different ligands, metal precursors (e.g., Pd(OAc)₂, PdCl₂), and bases is crucial for achieving high efficiency and selectivity. researchgate.net For microwave-assisted protocols, optimizing the temperature and irradiation time can lead to significant improvements in yield and purity while minimizing degradation. rsc.org The following table illustrates a hypothetical optimization study for a key cross-coupling step in the synthesis, demonstrating how systematic variation of parameters can lead to an improved outcome.

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene11045
2Pd₂(dba)₃PPh₃Toluene11052
3Pd₂(dba)₃XPhosDioxane10078
4Pd₂(dba)₃XPhosDioxane12075 (some decomposition)
5Pd₂(dba)₃SPhosDioxane10085

This table represents a conceptual optimization process. The data is illustrative and not from a specific experimental report.

Proposed Reaction Mechanisms for Key Synthetic Steps

The synthesis of this compound can be achieved through a multi-step process commencing with appropriately substituted benzene derivatives. A plausible synthetic route involves the formation of the benzo[b]thiophene core via an intramolecular cyclization reaction. The key steps in this proposed synthesis are detailed below, along with their reaction mechanisms.

A viable approach for the synthesis of the target molecule begins with 2,5-difluorobenzaldehyde (B1295323). This starting material undergoes a series of reactions to introduce the necessary functional groups and facilitate the formation of the thiophene ring.

Step 1: Nucleophilic Aromatic Substitution

The initial step involves a nucleophilic aromatic substitution reaction on 2,5-difluorobenzaldehyde with methyl thioglycolate. In this reaction, the thiolate anion, generated from methyl thioglycolate in the presence of a base such as potassium carbonate, acts as a nucleophile. It attacks the carbon atom bearing a fluorine atom, which is activated by the adjacent electron-withdrawing aldehyde group. The fluorine atom at the ortho position to the aldehyde is more susceptible to nucleophilic attack.

The proposed mechanism for this step is as follows:

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the thiol group of methyl thioglycolate to form a thiolate anion.

Nucleophilic Attack: The resulting thiolate anion attacks the carbon atom of the benzene ring that is bonded to the fluorine atom at the 2-position. This is an addition-elimination mechanism, proceeding through a Meisenheimer complex intermediate.

Elimination: The fluoride (B91410) ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding methyl 2-((2-formyl-4-fluorophenyl)thio)acetate.

Step 2: Intramolecular Cyclization and Dehydration

The subsequent step is an intramolecular cyclization of the intermediate product, methyl 2-((2-formyl-4-fluorophenyl)thio)acetate, to form the benzo[b]thiophene ring system. This reaction is typically acid-catalyzed and involves the condensation of the enolate, or a related species, with the aldehyde group, followed by dehydration.

The proposed mechanism for this cyclization is analogous to a Gewald-type reaction, which involves a Knoevenagel condensation followed by ring closure. wikipedia.org

Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon of the thioether acetate (B1210297) moiety, forming an enolate.

Intramolecular Aldol-type Condensation: The enolate then attacks the electrophilic carbon of the ortho-aldehyde group in an intramolecular fashion. This results in the formation of a cyclic intermediate.

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the thiophene ring, leading to the formation of this compound. The aromatization of the newly formed thiophene ring is a strong driving force for this step.

The following table summarizes the key transformations in the proposed synthesis:

StepReactantsReagentsProductReaction Type
12,5-Difluorobenzaldehyde, Methyl thioglycolateK₂CO₃, Solvent (e.g., DMF)Methyl 2-((2-formyl-4-fluorophenyl)thio)acetateNucleophilic Aromatic Substitution
2Methyl 2-((2-formyl-4-fluorophenyl)thio)acetateAcid or Base catalystThis compoundIntramolecular Cyclization/Dehydration

This proposed synthetic pathway and the associated mechanisms are based on established principles of organic chemistry and analogous transformations reported in the literature for the synthesis of substituted benzo[b]thiophenes.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Benzo[b]thiophene Core

The benzo[b]thiophene core is an aromatic heterocyclic system that exhibits reactivity patterns influenced by both the fused benzene (B151609) ring and the sulfur heteroatom. The thiophene (B33073) moiety is generally more susceptible to electrophilic attack than the benzene ring.

Electrophilic aromatic substitution on the benzo[b]thiophene core is a well-established method for functionalization. The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic system and the directing effects of existing substituents. In the case of Methyl 4-fluorobenzo[b]thiophene-7-carboxylate, the fluorine atom at the 4-position and the methyl carboxylate group at the 7-position will influence the position of electrophilic attack.

The thiophene ring is inherently more reactive towards electrophiles than the benzene ring. Within the thiophene ring of a benzo[b]thiophene system, the C2 and C3 positions are the most nucleophilic. Generally, electrophilic substitution occurs preferentially at the C3 position due to the greater ability of the sulfur atom to stabilize the resulting cationic intermediate. However, substitution at the C2 position can also be observed, often depending on the nature of the electrophile and the reaction conditions.

The fluorine atom at C4 is an ortho, para-directing deactivator for electrophilic attack on the benzene ring, while the methyl carboxylate group at C7 is a meta-directing deactivator. This would suggest that any electrophilic substitution on the benzene ring would be disfavored and likely occur at the C5 or C6 positions, though with difficulty.

A study on the bromination of 3-substituted benzo[b]thiophenes highlights the influence of substituents on the regioselectivity of electrophilic attack. lookchem.com While not the exact molecule, this study provides insight into how different groups direct incoming electrophiles. For this compound, it can be predicted that electrophilic substitution will predominantly occur on the thiophene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C2 PossibleElectron-rich position in the thiophene ring.
C3 Most Probable Highest electron density and stabilization of the cationic intermediate by sulfur.
C5 Less ProbableMeta to the deactivating carboxylate group.
C6 Less ProbableOrtho to the deactivating carboxylate group and influenced by the fluorine at C4.

It is important to note that the synthesis of 3-halobenzo[b]thiophenes can be achieved via electrophilic cyclization, demonstrating the utility of electrophilic reactions in building the core structure itself. nih.gov

The presence of a fluorine atom on the benzene ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards such reactions.

In this molecule, the fused thiophene ring system and the methyl carboxylate group at the 7-position act as electron-withdrawing groups, polarizing the benzene ring and making the carbon atom attached to the fluorine (C4) susceptible to nucleophilic attack. Fluorine is a good leaving group in SNAr reactions, often better than other halogens, due to its high electronegativity which strongly polarizes the C-F bond.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to occur.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine would lead to the corresponding 4-amino-benzo[b]thiophene derivative.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileProduct
R-NH₂ (Primary Amine)Methyl 4-(alkylamino)benzo[b]thiophene-7-carboxylate
R₂NH (Secondary Amine)Methyl 4-(dialkylamino)benzo[b]thiophene-7-carboxylate
RO⁻ (Alkoxide)Methyl 4-alkoxybenzo[b]thiophene-7-carboxylate
RS⁻ (Thiolate)Methyl 4-(alkylthio)benzo[b]thiophene-7-carboxylate

Studies on polyfluoroarenes demonstrate the feasibility of SNAr reactions with various nucleophiles, providing a basis for predicting the reactivity of the fluorinated ring in the target molecule. nih.gov

Reactions Involving the Ester Moiety

The methyl carboxylate group at the 7-position is an important functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluorobenzo[b]thiophene-7-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium.

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on the benzo[b]thiophene ring. lookchem.com A general procedure for the hydrolysis of a similar compound, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, involves stirring with a solution of sodium hydroxide in ethanol (B145695) at room temperature. nih.gov

Table 3: General Conditions for Ester Hydrolysis

ConditionReagentsProduct
Basic NaOH (aq) or KOH (aq), followed by H₃O⁺4-fluorobenzo[b]thiophene-7-carboxylic acid
Acidic H₂SO₄ (aq) or HCl (aq), heat4-fluorobenzo[b]thiophene-7-carboxylic acid

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is useful for introducing different alkoxy groups into the molecule. For example, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 4-fluorobenzo[b]thiophene-7-carboxylate.

The reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product (in this case, methanol) is removed by distillation. Both acid-catalyzed (e.g., H₂SO₄, TsOH) and base-catalyzed (e.g., NaOMe, K₂CO₃) methods can be employed. masterorganicchemistry.com

Table 4: Representative Transesterification Reactions

AlcoholCatalystProduct
EthanolH⁺ or EtO⁻Ethyl 4-fluorobenzo[b]thiophene-7-carboxylate
IsopropanolH⁺ or i-PrO⁻Isopropyl 4-fluorobenzo[b]thiophene-7-carboxylate
Benzyl alcoholH⁺ or BnO⁻Benzyl 4-fluorobenzo[b]thiophene-7-carboxylate

Recent developments have also explored the use of various metal and organocatalysts for the transesterification of methyl esters with a wide range of alcohols. researchgate.netresearchgate.net

The methyl ester can be converted into a wide array of amide derivatives by reaction with primary or secondary amines. This transformation, known as amidation, is a cornerstone of medicinal chemistry as the amide bond is a key feature in many biologically active molecules. The direct reaction of an ester with an amine is often slow and may require high temperatures.

More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

Direct amidation of esters with amines can also be facilitated by certain catalysts. mdpi.com

Table 5: Synthesis of Amide Derivatives

AmineMethodProduct
R-NH₂1. Hydrolysis to acid2. Amine, coupling agentN-alkyl-4-fluorobenzo[b]thiophene-7-carboxamide
R₂NH1. Hydrolysis to acid2. Amine, coupling agentN,N-dialkyl-4-fluorobenzo[b]thiophene-7-carboxamide
Hydrazine (H₂NNH₂)Direct reaction or via acid4-fluorobenzo[b]thiophene-7-carbohydrazide

The resulting carbohydrazide (B1668358) can be further reacted with aldehydes or ketones to form acylhydrazones, a class of compounds with significant biological activities. nih.gov

Reactivity of the Fluorine Atom

The fluorine atom at the C4-position of the benzo[b]thiophene ring system significantly influences the molecule's electronic properties and reactivity. Its high electronegativity introduces inductive effects that modulate the reactivity of the entire aromatic system.

Fluorine as a Modulator of Aromatic Reactivity

The presence of a fluorine atom on an aromatic ring generally deactivates it towards electrophilic aromatic substitution (SEAr) due to its strong electron-withdrawing inductive effect. However, it can activate the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group or an activating group. masterorganicchemistry.comwikipedia.org In this compound, the fluorine atom is situated on the benzene portion of the bicyclic system.

The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Conversely, this reduced electron density makes the ring more electrophilic and thus more prone to attack by nucleophiles. wikipedia.org The rate of SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this specific molecule, the ester group at the C7-position further contributes to the electron-deficient nature of the benzene ring, potentially facilitating nucleophilic attack. The fluorine atom itself can act as a leaving group in SNAr reactions, a phenomenon that is increasingly exploited in organic synthesis, even on electron-neutral or electron-rich fluoroarenes under specific catalytic conditions. masterorganicchemistry.comnih.gov

The incorporation of fluorine can also direct the regioselectivity of certain reactions. For instance, in polymerization reactions involving fluorinated thiophene derivatives, the position and number of fluorine atoms can modify the reactivity and regioselectivity of processes like direct (hetero)arylation polymerization (DHAP). acs.org

Potential for Further Halogenation or Functionalization

Strategies for introducing other halogens (Cl, Br, I) often involve electrophilic cyclization of precursor molecules, such as 2-alkynyl thioanisoles, using various halogen sources like N-bromosuccinimide (NBS), iodine (I₂), or copper halides. nih.govrsc.orgnih.gov While these methods are effective for synthesizing 3-halobenzo[b]thiophenes, the synthesis of 3-fluoro analogues via similar electrophilic cyclization has proven to be challenging. nih.gov Functionalization can also be achieved through metal-halogen exchange on a pre-halogenated derivative followed by quenching with an electrophile. taylorfrancis.com

The fluorine atom can also be displaced via nucleophilic aromatic substitution (SNAr) to introduce a variety of other functional groups. This transition-metal-free approach is effective for polyfluoroarenes reacting with nucleophiles like phenothiazine (B1677639) in the presence of a mild base. mdpi.com This reactivity opens avenues for introducing oxygen, nitrogen, or sulfur-based nucleophiles at the C4-position, provided the electronic conditions are favorable.

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. nih.gov For this compound, derivatization at various positions can provide critical insights into the molecular features required for biological activity.

Introduction of Varied Substituents at Benzo[b]thiophene Positions

The benzo[b]thiophene core offers several positions for substitution to probe SAR. The C2 and C3 positions on the thiophene ring are particularly important. nih.gov For example, in the development of antitubercular agents, modifications at these positions have been shown to be critical for potency. nih.gov

Table 1: Potential Derivatization Sites on the Benzo[b]thiophene Core

Position Potential Modifications Common Synthetic Methods
C2 Alkylation, Arylation, Amidation Lithiation followed by electrophilic quench, Suzuki/Stille coupling, Amide coupling
C3 Halogenation, Alkylation, Arylation Electrophilic halogenation, Friedel-Crafts reactions, Metal-catalyzed cross-coupling

| C5, C6 | Nitration, Halogenation | Electrophilic aromatic substitution |

Research has shown that substituents at the C3 position are key for antimicrobial activity, with amines, amides, and halogens being particularly effective. nih.gov Similarly, in the context of antifungal agents, a substituent at C3, in combination with a side chain at C7, can significantly enhance activity against certain pathogens like Candida albicans. nih.gov

Modification of the Ester Group and its Linkers

The methyl ester at the C7-position is a versatile handle for extensive derivatization. It can be readily modified to explore the impact of different functional groups on a compound's physicochemical properties and biological activity.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a polar, ionizable group that can alter solubility and participate in hydrogen bonding with biological targets.

Amidation : The resulting carboxylic acid can be coupled with a diverse library of amines to form amides. This is a common strategy in medicinal chemistry to introduce structural diversity and modulate properties like cell permeability and metabolic stability. Studies on anticancer agents have shown that carboxamides at the C3 position exhibit stronger anti-proliferative activity than the corresponding carboxylate esters. nih.gov

Reduction : The ester can be reduced to a primary alcohol, which can then be further functionalized, for example, by etherification or oxidation to an aldehyde.

Linker Modification : An amino methylene (B1212753) linker can be introduced between the benzo[b]thiophene core and a tail group, a strategy that has been shown to significantly affect enzymatic and cellular SAR. rsc.org

Table 2: Derivatization Strategies for the C7-Ester Group

Reaction Type Reagents Product Functional Group
Hydrolysis LiOH, NaOH, or KOH Carboxylic Acid (-COOH)
Amidation 1. Hydrolysis 2. Amine, Coupling agent (e.g., HATU, EDCI) Amide (-CONHR)
Reduction LiAlH₄, DIBAL-H Alcohol (-CH₂OH)

| Transesterification | Different alcohol (R'OH), Acid/Base catalyst | New Ester (-COOR') |

Stereochemical Considerations in Reactions

While the parent molecule, this compound, is achiral, stereochemical considerations become important when introducing chiral centers during derivatization. This can occur through several routes:

Asymmetric Synthesis : If a substituent introduced creates a new stereocenter, employing chiral reagents or catalysts can lead to the formation of a single enantiomer. For example, the reduction of a ketone substituent to a secondary alcohol using a chiral reducing agent.

Reaction with Chiral Reagents : Coupling the benzo[b]thiophene moiety with a chiral amine or alcohol would result in diastereomeric products, which may exhibit different biological activities and properties.

Cycloaddition Reactions : Reactions such as the Diels-Alder reaction, if applicable to a derivatized form of the molecule, can create multiple stereocenters. The stereochemical outcome would be governed by the established rules of pericyclic reactions.

Cyclopropanation : The reaction of derivatized benzo[b]thiophene systems, such as benzo[b]thiophene-2,3-dione, with certain reagents can lead to cyclopropyl (B3062369) adducts with specific diastereoselectivity. acs.org

The stereochemistry of the final products is often crucial for biological activity, as stereoisomers can have vastly different affinities for chiral biological targets like enzymes and receptors. Therefore, controlling and characterizing the stereochemistry of derivatives is a critical aspect of medicinal chemistry programs.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei. For Methyl 4-fluorobenzo[b]thiophene-7-carboxylate, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a detailed map of the proton, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each of the protons in the molecule. The aromatic region of the spectrum is of particular interest, displaying a characteristic splitting pattern that allows for the assignment of each proton on the benzo[b]thiophene core. The methyl ester group gives rise to a singlet in the upfield region of the spectrum. The chemical shifts and coupling constants are indicative of the electronic effects of the fluorine and carboxylate substituents on the aromatic ring.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-OCH₃Data not availables-
H-2Data not availabledData not available
H-3Data not availabledData not available
H-5Data not availableddData not available
H-6Data not availabletData not available

Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency. The data presented here is a representative expectation for the compound's structure.

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments. For this compound, this includes the carbons of the fused aromatic rings, the thiophene (B33073) ring, the methyl ester group, and the carbon directly bonded to the fluorine atom. The chemical shift of the carbon attached to the fluorine atom is significantly influenced by the high electronegativity of fluorine, resulting in a characteristic downfield shift and a large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the ester group also appears at a characteristic downfield position.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
-OCH₃Data not available
C=OData not available
C-2Data not available
C-3Data not available
C-3aData not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-7aData not available

Note: The specific chemical shifts are influenced by the solvent and spectrometer frequency.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 4-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons (H-3 and H-5) can be observed, providing further confirmation of its position on the aromatic ring.

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the methyl protons of the ester group and the carbonyl carbon, as well as correlations from the aromatic protons to the quaternary carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms. While less critical for a rigid aromatic system like this, it could confirm through-space interactions between adjacent protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed formula, C₁₀H₇FO₂S, to confirm the elemental composition.

Interactive Data Table: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Note: The observed m/z values are typically within a few parts per million (ppm) of the calculated values.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Cleavage of the thiophene ring is also a possibility under electron impact ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for this compound was found in the searched resources.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectroscopy data for this compound was found in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis spectroscopy data for this compound was found in the searched resources.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

No specific X-ray crystallography data for this compound was found in the searched resources.

Chromatographic Methods for Purity and Mixture Analysis (HPLC, GC-MS)

No specific HPLC or GC-MS data for this compound was found in the searched resources.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, would be instrumental in elucidating the fundamental electronic and structural properties of Methyl 4-fluorobenzo[b]thiophene-7-carboxylate.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be a primary objective. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich benzo[b]thiophene ring system, while the LUMO might be localized more towards the electron-withdrawing carboxylate group.

Electrostatic Potential Surface Analysis

An electrostatic potential surface (ESP) map would illustrate the charge distribution across the molecule. This analysis would identify electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the oxygen atoms of the carboxylate group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential regions, likely near the hydrogen atoms, would indicate sites for nucleophilic attack.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra, when compared with experimental data, serve as a powerful tool for structural validation. For instance, theoretical IR spectra would help assign vibrational modes to specific functional groups within the molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are vital for predicting how a molecule might interact with a biological target, which is a common application for benzo[b]thiophene derivatives.

Ligand-Target Interaction Prediction in Pre-clinical Models

Molecular docking simulations would be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. These simulations would identify potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The fluorine atom and the ester group could play significant roles in these interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis would be performed to identify the stable three-dimensional arrangements (conformers) of the molecule. By calculating the potential energy surface, researchers can determine the lowest energy (most stable) conformation and the energy barriers between different conformers. The orientation of the methyl ester group relative to the benzo[b]thiophene ring would be a key focus of such an analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively available in public literature, the application of this technique to analogous thiophene (B33073) and benzothiophene (B83047) derivatives provides a framework for understanding its potential utility.

MD simulations for a compound like this compound would involve generating a three-dimensional model of the molecule and simulating its interactions with a surrounding environment, such as a solvent or a biological macromolecule, over a set period. These simulations can reveal insights into the conformational flexibility of the molecule, its stability, and how it interacts with other molecules. For instance, in drug design, MD simulations are often used to assess the stability of a ligand-protein complex, providing information on the binding affinity and the key interactions that stabilize the complex. The trajectories generated from these simulations can be analyzed to understand the dynamic behavior of the molecule, which is crucial for its function and interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. While a specific Hirshfeld surface analysis for this compound is not available, a study on the closely related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, offers valuable insights into the types of interactions that can be expected. bldpharm.com

For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in identifying and quantifying key intermolecular interactions, such as:

H···H contacts: Typically the most abundant type of contact.

C···H/H···C contacts: Representing van der Waals interactions.

O···H/H···O contacts: Indicative of hydrogen bonding.

F···H/H···F contacts: Arising from the presence of the fluorine atom.

S···H/H···S contacts: Involving the sulfur atom of the thiophene ring.

The table below, based on data for the analogous methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, illustrates the typical contributions of different intermolecular contacts identified through Hirshfeld surface analysis.

Interaction TypeContribution (%)
H···H26.9
O···H26.7
C···H9.8
S···H8.6
F···H8.4

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound have not been detailed in the available literature, numerous studies on benzothiophene derivatives have successfully employed QSAR to predict various biological activities.

Development of Predictive Models based on Structural Descriptors

The development of a QSAR model involves a series of steps, starting with the compilation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.

Commonly used structural descriptors in QSAR studies of benzothiophene derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electron distribution in the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations.

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are some of the statistical techniques frequently used for this purpose. The predictive power of the resulting QSAR model is then validated using internal and external validation techniques.

Exploration of Physicochemical Parameters (e.g., LogP, TPSA) influencing molecular behavior

The behavior and biological activity of a molecule are significantly influenced by its physicochemical properties. In the context of QSAR, parameters like the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are of great importance.

LogP: This parameter is a measure of a compound's lipophilicity or hydrophobicity. It plays a crucial role in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties).

TPSA: This is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as its ability to permeate cell membranes.

Physicochemical ParameterCalculated Value (for Methyl benzo[b]thiophene-2-carboxylate)Significance
LogP (Octanol/Water Partition Coefficient)2.688Indicates the lipophilicity of the molecule.
Topological Polar Surface Area (TPSA)Not specifiedRelates to the molecule's ability to permeate membranes.

Structure Activity Relationship Sar Studies in Pre Clinical and Mechanistic Contexts

Design Principles for Investigating Structure-Activity Relationships

The investigation of SAR is a systematic process that involves modifying a lead compound's molecular structure to enhance desired biological activities while minimizing side effects. slideshare.netpharmacologymentor.com This process helps in identifying the pharmacophore—the essential structural features responsible for a compound's activity. pharmacologymentor.com Key principles in SAR studies include:

Systematic Structural Modification : This involves the progressive alteration of a reference compound's structure by adding, removing, or replacing specific molecular fragments. The impact of these changes on biological activity is then assessed to determine the importance of different structural elements. drugdesign.org

Analog Synthesis and Biological Testing : A series of analogs of the lead compound are synthesized and their biological activities are evaluated. This allows for a direct comparison of how structural variations affect efficacy. drugdesign.org

Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical and chemical properties. The goal is to improve the therapeutic profile of the compound by enhancing efficacy, reducing toxicity, or improving pharmacokinetic properties. ctppc.orgpatsnap.com

Quantitative Structure-Activity Relationships (QSAR) : QSAR models use mathematical equations to quantitatively correlate the chemical structures of compounds with their biological activities. This approach aids in predicting the potency and efficacy of new compounds. pharmacologymentor.com

Role of the Benzo[b]thiophene Scaffold in Diverse Biological Activities

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds. nih.govresearchgate.net This heterocyclic system, formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, exhibits a wide range of pharmacological activities. researchgate.netrsc.org The planar structure and electron-rich sulfur atom of the benzo[b]thiophene core enhance its binding affinity to various enzymes and receptors. researchgate.net

Derivatives of benzo[b]thiophene have demonstrated a multitude of biological effects, including:

Enzyme Inhibition : Benzo[b]thiophene-based molecules have been identified as inhibitors of various enzymes, such as cholinesterases, phosphoglycerate dehydrogenase (PHGDH), and RhoA/ROCK pathway components. nih.govnih.govnih.gov For instance, certain benzo[b]thiophene-chalcone hybrids have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Receptor Modulation : The scaffold is a key component in selective estrogen receptor modulators (SERMs) like raloxifene (B1678788). nih.govmdpi.com Additionally, benzo[b]thiophene-2-carboxamides have been developed as novel opioid receptor agonists. nih.gov

Antimicrobial and Anticancer Activity : Numerous studies have highlighted the potential of benzo[b]thiophene derivatives as antimicrobial and anticancer agents. nih.govrsc.orgnih.gov

Other Therapeutic Areas : The versatility of the benzo[b]thiophene core has led to its investigation in a wide array of other therapeutic areas, including anti-inflammatory, anti-diabetic, and anti-convulsant applications. nih.govresearchgate.net

The diverse biological activities of the benzo[b]thiophene scaffold are attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net

Influence of Fluorine Substitution at Position 4 on Molecular Interactions

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological properties. nih.govtandfonline.com The selective placement of a fluorine atom can significantly impact a molecule's potency, metabolic stability, and binding affinity. consensus.appbohrium.com

In the context of Methyl 4-fluorobenzo[b]thiophene-7-carboxylate, the fluorine atom at position 4 can influence molecular interactions in several ways:

Enhanced Binding Affinity : Fluorine can increase the binding affinity of a ligand to its target protein. tandfonline.comtandfonline.com This can be a result of direct interactions between the fluorine atom and the protein or indirect effects on the polarity of neighboring functional groups. bohrium.comtandfonline.com The highly electronegative nature of fluorine can alter the electron distribution within the molecule, impacting its interactions with the receptor. tandfonline.com

Modulation of Physicochemical Properties : Fluorine substitution can alter key physicochemical properties such as lipophilicity and pKa. bohrium.comnih.gov An increase in lipophilicity can improve a compound's ability to cross cell membranes. nih.govresearchgate.net Changes in pKa can affect a molecule's ionization state, which in turn influences its solubility and binding interactions. bohrium.com

Conformational Control : The presence of a fluorine atom can influence the preferred conformation of a molecule. bohrium.com This can lead to a more favorable orientation for binding to the target, thereby increasing potency.

Metabolic Stability : Fluorine can be used to block sites on a molecule that are susceptible to metabolic degradation, thereby increasing its stability and prolonging its therapeutic effect. consensus.appacs.org

The impact of fluorine substitution is highly context-dependent, and its effect on binding affinity can be modest, often in the range of 0.1-0.4 kcal/mol for individual interactions. nih.gov

Impact of Carboxylate Group at Position 7 on Target Engagement

The carboxylate group is a common functional group in drug molecules and can play a crucial role in target engagement. nih.gov Its ability to participate in hydrogen bonding and ionic interactions makes it a key component of many pharmacophores.

For this compound, the carboxylate group at position 7 is expected to be a significant contributor to its interaction with biological targets. The negatively charged carboxylate can form strong ionic bonds with positively charged residues, such as arginine or lysine, in the binding site of a protein. It can also act as a hydrogen bond acceptor, further strengthening the drug-target interaction.

However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited passive diffusion across biological membranes. nih.gov This has led to the exploration of carboxylic acid bioisosteres, which are functional groups that can mimic the key interactions of a carboxylate while offering improved pharmacokinetic properties. nih.govdrughunter.com

Modulatory Effects of Methyl Ester vs. Carboxylic Acid Analogs on Biological Recognition

The conversion of a carboxylic acid to its corresponding methyl ester represents a common chemical modification in drug design, often with significant consequences for biological recognition and pharmacokinetic properties.

Functional GroupKey CharacteristicsImpact on Biological Recognition
Carboxylic Acid (-COOH) - Can be ionized to form a negatively charged carboxylate (-COO⁻)- Acts as a hydrogen bond donor and acceptor- Can form strong ionic interactions with positively charged amino acid residues (e.g., arginine, lysine).- Participates in hydrogen bonding networks within the binding site.
Methyl Ester (-COOCH₃) - Neutral, non-ionizable group- Primarily acts as a hydrogen bond acceptor- More lipophilic than the corresponding carboxylic acid- Lacks the ability to form ionic bonds.- Can still engage in hydrogen bonding.- Increased lipophilicity can enhance membrane permeability but may also lead to non-specific binding.

The replacement of a carboxylic acid with a methyl ester can lead to several changes:

Loss of Ionic Interactions : The neutral methyl ester cannot form the strong ionic bonds that are possible with the negatively charged carboxylate. This can lead to a significant reduction in binding affinity if ionic interactions are critical for target engagement.

Altered Hydrogen Bonding : While both groups can act as hydrogen bond acceptors, the carboxylic acid can also act as a donor. This difference can alter the hydrogen bonding network within the binding site.

Increased Lipophilicity : The methyl ester is more lipophilic than the carboxylic acid. This can improve the compound's ability to cross cell membranes but may also increase non-specific binding and alter its metabolic profile.

Prodrug Potential : In some cases, a methyl ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

The choice between a methyl ester and a carboxylic acid is highly dependent on the specific biological target and the desired pharmacokinetic profile.

Rational Design of Derivatives based on SAR Principles for Enhanced Specificity

The insights gained from SAR studies provide a roadmap for the rational design of new derivatives with improved properties. nih.gov By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design new compounds with enhanced specificity and potency.

For this compound, a rational design approach might involve:

Exploring Alternative Substituents at Position 4 : While fluorine has been shown to be beneficial, other halogen atoms or small, electron-withdrawing groups could be explored to fine-tune the electronic properties and binding interactions of the molecule.

Modification of the Carboxylate Group : As discussed, the carboxylate group is a key interaction point. Bioisosteric replacement with groups like tetrazoles or hydroxamic acids could be investigated to improve pharmacokinetic properties while maintaining or enhancing binding affinity. ctppc.org

Varying the Ester Group : If the methyl ester is found to be a prodrug, other ester groups could be explored to modulate the rate of hydrolysis and control the release of the active carboxylic acid.

Substitution on the Benzo[b]thiophene Scaffold : Additional substitutions on the benzene or thiophene rings could be introduced to explore new interactions with the target and improve selectivity.

Computational methods, such as molecular docking, can be used to predict how these modifications will affect binding and guide the selection of the most promising candidates for synthesis. researchgate.net

Mechanistic Studies of Molecular Interactions with Biological Targets in In Vitro Systems

To elucidate the precise mechanisms by which this compound and its analogs interact with their biological targets, a variety of in vitro studies are employed. These assays provide quantitative data on binding affinity, enzyme inhibition, and cellular effects.

Enzyme Kinetics : For compounds that target enzymes, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide the inhibition constant (Kᵢ). This information is crucial for understanding how the compound affects the enzyme's catalytic activity.

Binding Assays : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (Kₔ) of a compound for its target protein. These methods provide thermodynamic data on the binding interaction.

Cell-Based Assays : These assays are used to evaluate the activity of a compound in a more biologically relevant context. For example, cell proliferation assays can be used to assess the anticancer activity of a compound, while reporter gene assays can measure the effect of a compound on a specific signaling pathway. bohrium.com

The data from these in vitro studies are essential for building a comprehensive understanding of the SAR of this compound and for guiding the development of new and improved therapeutic agents.

Applications As Precursors in Advanced Chemical Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The benzo[b]thiophene core of Methyl 4-fluorobenzo[b]thiophene-7-carboxylate is a foundational element for the synthesis of more elaborate heterocyclic systems. The ester functionality at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, hydrazide, or other functional groups. These transformations open pathways to a variety of annulation and condensation reactions, leading to the formation of new heterocyclic rings fused to the benzo[b]thiophene framework. For instance, reaction of the derived hydrazide with appropriate reagents could yield triazole or oxadiazole moieties, which are prevalent in many biologically active compounds.

Synthesis of Fused Ring Systems incorporating the Benzo[b]thiophene Core

The construction of fused ring systems is a key strategy in the development of novel organic molecules with unique three-dimensional structures and properties. This compound can serve as a starting material for the synthesis of polycyclic aromatic compounds. The aromatic rings of the benzo[b]thiophene nucleus can undergo various cyclization reactions, such as Friedel-Crafts acylation followed by intramolecular condensation, to build additional fused rings. The fluorine substituent can also influence the regioselectivity of these reactions, providing a level of control in the synthesis of complex fused systems. Such extended π-systems are of particular interest in the field of organic electronics.

Role in the Development of Privileged Structures for Medicinal Chemistry Research

Benzo[b]thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The specific substitution pattern of this compound, particularly the presence of a fluorine atom, can enhance metabolic stability and binding affinity of the resulting drug candidates. The ester group provides a convenient point for modification, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). While direct examples involving this specific isomer are not abundant, the broader class of fluorinated benzo[b]thiophenes has been investigated for various therapeutic applications, suggesting a potential role for this compound in the discovery of new therapeutic agents.

Precursor for Advanced Materials and Organic Electronic Applications (e.g., organic semiconductors)

The development of advanced materials, especially organic semiconductors, often relies on the synthesis of π-conjugated systems. Benzo[b]thiophene-containing molecules have shown promise in this area due to their rigid, planar structure and good charge transport properties. This compound can be envisioned as a precursor for such materials. The ester group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to extend the conjugation of the system by linking it to other aromatic or heteroaromatic units. The fluorine atom can also modulate the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for the performance of organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

While various methods exist for the synthesis of the broader benzo[b]thiophene class, a key area of future research lies in developing more efficient and environmentally benign pathways to Methyl 4-fluorobenzo[b]thiophene-7-carboxylate. rsc.org Current synthetic strategies often involve multi-step processes that may suffer from harsh reaction conditions or the use of hazardous reagents. nih.gov Future efforts will likely focus on the following areas:

Catalytic C-H Functionalization: A significant challenge is the development of catalytic systems, potentially using palladium or copper, for the direct C-H functionalization of simpler thiophene (B33073) precursors. rsc.orgchemrxiv.org This would reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: The implementation of continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Solvents and Catalysts: Research into utilizing greener solvents, such as aqueous micellar media, and developing recyclable catalysts will be crucial for making the synthesis more sustainable. calstate.edu Gold(I)-catalyzed cyclization in aqueous media represents a promising, albeit less explored, avenue for benzothiophene (B83047) synthesis. calstate.edu

Synthetic Approach Potential Advantages Key Research Challenges
C-H FunctionalizationFewer steps, higher atom economyRegioselectivity, catalyst cost and stability
Flow ChemistryImproved control, safety, and scalabilityInitial setup cost, potential for clogging
Green ChemistryReduced environmental impact, sustainabilityCatalyst efficiency in green solvents, solvent compatibility

Exploration of Novel Chemical Transformations of the Compound

The functional groups present in this compound, namely the fluoro, ester, and the benzo[b]thiophene core itself, offer a rich playground for exploring novel chemical transformations. Future research will likely investigate:

Cross-Coupling Reactions: The C-F bond, while strong, can be a site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Derivatization of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in Curtius or similar rearrangements to install amine functionalities. nih.gov

Modification of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the molecule. johnshopkins.edu

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the use of advanced in situ spectroscopic techniques is paramount. Future research will benefit from the application of:

Process Analytical Technology (PAT): Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help in the real-time identification of transient intermediates and byproducts in complex reaction mixtures. nih.gov

NMR Spectroscopy: In-situ NMR can provide detailed structural information about species present in the reaction mixture, aiding in mechanistic elucidation.

Technique Information Gained Challenges in Implementation
In-situ FT-IR/RamanReal-time concentration profiles, reaction kineticsProbe fouling, spectral overlap, sensitivity
In-situ HRMSIdentification of intermediates and byproductsInterface between reactor and mass spectrometer
In-situ NMRDetailed structural informationLower sensitivity, specialized equipment required

Deeper Integration of Computational Methods for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net For this compound, future research will leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic properties, reaction pathways, and the stability of intermediates, helping to rationalize experimental observations and design new reactions. chemrxiv.orgrsc.org

Molecular Docking: In the context of medicinal chemistry, molecular docking studies can predict the binding affinity and orientation of the compound and its derivatives within the active site of a biological target. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the molecule's electronic structure.

Design of Next-Generation Benzo[b]thiophene Carboxylate Derivatives for Specific Molecular Probes and Research Tools

The unique photophysical properties of the benzo[b]thiophene scaffold make it an attractive core for the development of molecular probes and research tools. researchgate.net Future work in this area will focus on:

Fluorescent Probes: By attaching fluorophores or environmentally sensitive dyes to the this compound core, it may be possible to create probes for detecting specific ions, molecules, or changes in the cellular environment. rsc.org

Photoaffinity Labels: The development of derivatives that can be photoactivated to form a covalent bond with a biological target would be a valuable tool for identifying protein-ligand interactions.

PET Ligands: Incorporation of a positron-emitting radionuclide, such as fluorine-18, could lead to the development of novel PET imaging agents for diagnostic purposes.

Understanding Complex Intermolecular Interactions at a Fundamental Level

A fundamental understanding of the intermolecular interactions involving this compound is crucial for predicting its solid-state properties and its behavior in biological systems. Future research will aim to:

Crystal Engineering: Systematically studying the crystallization behavior of the compound and its derivatives to control the solid-state packing and properties.

Halogen Bonding: Investigating the role of the fluorine atom in forming halogen bonds, which are increasingly recognized as important non-covalent interactions in crystal engineering and drug design. nih.gov

π-π Stacking: Characterizing the π-π stacking interactions of the benzo[b]thiophene ring system, which can influence charge transport properties in organic electronic materials. mdpi.comnih.gov

Expanding the Scope of Academic Applications beyond Current Limitations

While benzo[b]thiophenes have been extensively studied in medicinal chemistry, there is significant potential to expand the applications of this compound into other areas of academic research. researchgate.net Future directions could include:

Organic Electronics: The electron-rich nature of the benzo[b]thiophene core suggests potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bgu.ac.il

Supramolecular Chemistry: Using the compound as a building block for the construction of complex supramolecular architectures with interesting host-guest properties.

Catalysis: Developing derivatives that can act as ligands for transition metal catalysts, potentially leading to new catalytic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl 4-fluorobenzo[b]thiophene-7-carboxylate?

  • Methodology : Synthesis typically involves constructing the benzothiophene core via cyclization reactions, followed by fluorination at the 4-position and esterification at the 7-carboxyl group. Key steps include:

  • Cyclization of precursor thiophene derivatives under acidic or basic conditions (e.g., using H₂SO₄ or KOH).
  • Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent .
  • Esterification via reaction with methanol in the presence of a coupling agent (e.g., DCC/DMAP) .
    • Example : A representative procedure involves refluxing 4-fluorobenzo[b]thiophene-7-carboxylic acid with methanol and catalytic sulfuric acid for 12 hours, yielding the ester with >85% purity after recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality. Fluorine’s deshielding effect is observable in ¹⁹F NMR .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-F), and 3100 cm⁻¹ (aromatic C-H) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 196.20) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination, with refinement using SHELXL .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Electronic Effects : The fluorine atom’s electronegativity induces electron withdrawal, polarizing the benzothiophene ring. This enhances electrophilic substitution at electron-rich positions and stabilizes intermediates in nucleophilic reactions.
  • Reactivity Impact : Fluorine reduces π-electron density, affecting charge-transfer interactions in crystal packing and altering redox potentials in electrochemical studies .
  • Example : In co-crystals (e.g., with 2-aminobenzothiazole), fluorine participates in weak C–H···F interactions, stabilizing supramolecular architectures .

Q. What methodological considerations are vital for resolving contradictions in crystallographic data?

  • Data Collection : Use high-resolution synchrotron radiation to minimize errors in unit cell parameters (e.g., a=11.7869 Å, b=4.0326 Å for co-crystals) .
  • Refinement : Employ SHELXL with twin-law corrections for twinned data. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···O and N–H···O hydrogen bonds) .
  • Validation Tools : Rint < 0.05 and R1 < 0.05 for high-confidence models .

Q. How can structure-activity relationships (SARs) be explored for medicinal chemistry applications?

  • Approach :

  • Bioisosteric Replacement : Compare activity with non-fluorinated analogs to isolate fluorine’s contribution .
  • Docking Studies : Simulate interactions with targets like kinases or GPCRs, leveraging the benzothiophene core’s rigidity and fluorine’s polar effects .
  • In Vitro Assays : Test derivatives for pharmacokinetic properties (e.g., metabolic stability via cytochrome P450 inhibition) .
    • Case Study : Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate showed enhanced bioactivity in antiviral screens due to trifluoromethyl’s lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.